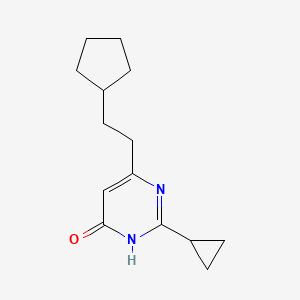

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

Description

Historical Development of Cyclopropyl-Substituted Pyrimidines

The historical development of cyclopropyl-substituted pyrimidines represents a fascinating convergence of two distinct areas of organic chemistry that evolved independently before their eventual integration. The pyrimidine ring system itself has a rich history dating back to the early nineteenth century, when pyrimidine derivatives such as alloxan were first identified, though the systematic study of these compounds did not begin until much later. The first laboratory synthesis of a pyrimidine was accomplished by Grimaux in 1879, who reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough opened the door to systematic investigation of the pyrimidine scaffold, with Pinner beginning comprehensive studies in 1884 by synthesizing derivatives through condensation of ethyl acetoacetate with amidines.

The naming convention for these compounds was established when Pinner first proposed the term "pyrimidin" in 1885, providing the foundation for modern nomenclature systems. The parent pyrimidine compound was eventually prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodology established early principles for pyrimidine synthesis that continue to influence modern synthetic approaches.

Parallel to these developments in pyrimidine chemistry, cyclopropane chemistry emerged as a distinct field with its own remarkable history. The first reported synthesis of cyclopropanes occurred in 1881 when August Freund successfully prepared these three-membered carbocycles. The significance of this achievement extended beyond mere academic curiosity, as cyclopropanes quickly found practical applications, with their first commercial use as an anesthetic for veterinary applications. The inherent reactivity of the three-membered carbocycle, arising from significant ring strain, made these compounds particularly interesting for medicinal chemistry applications.

The convergence of these two fields gained momentum throughout the twentieth century as medicinal chemists recognized the potential benefits of combining pyrimidine scaffolds with cyclopropyl substituents. By April 2003, the pharmaceutical literature contained more than 200 patented compounds featuring cyclopropane functional groups, demonstrating the widespread recognition of their therapeutic potential. The integration of cyclopropyl groups into pyrimidine frameworks has proven particularly valuable due to the unique physicochemical properties that result from this combination, including enhanced metabolic stability and altered binding interactions with biological targets.

Significance of Pyrimidin-4-ol Scaffolds in Chemical Research

The pyrimidin-4-ol scaffold occupies a position of exceptional importance in modern chemical research, serving as both a fundamental building block in biological systems and a versatile platform for drug development. As an electron-rich aromatic heterocycle, pyrimidine forms a critical component of deoxyribonucleic acid and ribonucleic acid, establishing its biological relevance at the most fundamental level of life. This endogenous presence has made pyrimidine derivatives particularly attractive for medicinal chemistry applications, as they can interact with biological systems through established biochemical pathways while offering opportunities for selective modification.

The structural characteristics of pyrimidin-4-ol compounds contribute significantly to their research value. The presence of nitrogen atoms at positions 1 and 3 in the six-membered ring creates multiple sites for hydrogen bonding interactions, while the hydroxyl group at position 4 provides additional opportunities for both hydrogen bond donation and acceptance. This combination of features enables pyrimidin-4-ol scaffolds to form diverse intermolecular interactions with biological targets, contributing to their broad spectrum of biological activities.

Contemporary research has documented the remarkable therapeutic versatility of pyrimidine-based compounds, with applications spanning antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities. This extensive range of biological effects reflects the ability of the pyrimidine scaffold to interact with diverse molecular targets through various mechanisms of action. Furthermore, pyrimidines have demonstrated potential as central nervous system-active agents, calcium channel blockers, and antidepressants, expanding their therapeutic relevance beyond traditional infectious disease and cancer applications.

The synthetic accessibility of pyrimidin-4-ol scaffolds represents another crucial factor in their research significance. The pyrimidine ring system can be readily modified at multiple positions, particularly at positions 2, 4, 5, and 6, allowing for extensive structure-activity relationship studies and optimization of pharmacological properties. This structural flexibility has enabled researchers to develop sophisticated synthetic strategies for accessing diverse pyrimidine derivatives, including complex molecules that incorporate multiple functional groups and stereochemical elements.

Recent advances in pyrimidine-based drug development have highlighted the scaffold's ability to serve as an effective bioisostere for phenyl and other aromatic systems. This property has proven particularly valuable in medicinal chemistry applications where researchers seek to maintain biological activity while improving pharmacokinetic and pharmacodynamic properties. The pyrimidine ring's unique physiochemical attributes often lead to enhanced drug-like characteristics, including improved solubility, metabolic stability, and target selectivity.

Overview of Cyclopentylethyl-Functionalized Heterocycles

Cyclopentylethyl-functionalized heterocycles represent a specialized class of compounds that combine the conformational flexibility of aliphatic linkers with the structural rigidity of cyclopentyl rings and the electronic properties of heterocyclic cores. The specific compound 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol exemplifies this structural paradigm, incorporating a two-carbon linker that connects the pyrimidine ring to a cyclopentyl group while simultaneously featuring a cyclopropyl substituent at the 2-position. This combination creates a molecule with distinctive three-dimensional characteristics that can influence both chemical reactivity and biological interactions.

The molecular architecture of cyclopentylethyl-functionalized compounds provides several advantages for pharmaceutical applications. The cyclopentyl ring contributes significant hydrophobic character while maintaining conformational flexibility through envelope and half-chair conformations that can adapt to diverse binding environments. The ethyl linker provides additional conformational degrees of freedom, allowing the cyclopentyl group to sample various spatial orientations relative to the heterocyclic core. This flexibility can be crucial for optimizing interactions with biological targets that require specific geometric arrangements for effective binding.

The structural complexity of this compound is reflected in its computed descriptors and molecular identifiers. The compound's InChI string captures the complete connectivity pattern, while the SMILES notation provides a compact representation of its structure that facilitates database searches and computational analyses. The systematic IUPAC naming convention clearly delineates the substitution pattern, identifying the cyclopentylethyl group at position 4 and the cyclopropyl group at position 2 of the pyrimidin-6-one core.

Contemporary research into cyclopentylethyl-functionalized heterocycles has revealed their potential for diverse applications beyond traditional pharmaceutical chemistry. These compounds have shown promise in materials science applications where their unique combination of flexibility and rigidity can contribute to desirable mechanical and thermal properties. Additionally, their synthetic accessibility through established organic chemistry methodologies makes them attractive targets for systematic structure-property relationship studies.

The development of efficient synthetic routes to cyclopentylethyl-functionalized pyrimidines has benefited from advances in both traditional organic synthesis and modern catalytic methodologies. Standard nucleophilic substitution reactions can be employed to introduce cyclopentylethyl groups onto appropriately activated pyrimidine scaffolds, while cyclopropyl substituents can be incorporated through various approaches including direct alkylation or cyclopropanation reactions. The compatibility of these functional groups with common synthetic conditions has facilitated the preparation of diverse analogs for biological evaluation and property optimization studies.

Properties

IUPAC Name |

4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNSOKPNHHVNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, n’-(6-aminopyridin-3-yl)-n-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, is known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis.

Mode of Action

If it shares a similar mechanism with the aforementioned compound, it may interact with its target, VEGFR2, leading to changes in the receptor’s activity and downstream signaling pathways.

Biochemical Analysis

Biochemical Properties

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sphingosine kinase 1 (SphK1), which is involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This interaction influences the balance of sphingolipids within the cell, affecting cell growth, proliferation, and apoptosis. Additionally, this compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and vascular development.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SphK1 leads to altered levels of S1P, which in turn affects the Akt/mTOR and MAPK pathways, crucial for cell survival and proliferation. Furthermore, this compound impacts gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to SphK1, inhibiting its activity and reducing the production of S1P. This inhibition leads to decreased activation of downstream signaling pathways such as Akt/mTOR and MAPK, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with VEGFR2, inhibiting its kinase activity and thereby affecting angiogenesis and vascular permeability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that this compound can lead to sustained inhibition of SphK1 activity, resulting in prolonged effects on cell proliferation and apoptosis. In vivo studies have demonstrated that the compound maintains its activity over extended periods, with minimal degradation observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SphK1 activity and reduces cell proliferation without causing significant toxicity. At higher doses, toxic effects such as liver damage and immune suppression have been observed. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell. The compound’s interaction with SphK1 also influences the sphingolipid metabolic pathway, altering the balance of sphingosine and S1P.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its localization within these tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SphK1 and other cytoplasmic proteins. Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy.

Biological Activity

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- sGC Stimulation : The compound acts as a stimulator of soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide (NO) signaling pathway. By enhancing cGMP production independently of NO, it may contribute to vasodilation and other cardiovascular effects .

- Phosphodiesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on phosphodiesterases (PDEs), which are enzymes that degrade cGMP. This inhibition can lead to increased levels of cGMP, thereby amplifying the physiological responses mediated by this second messenger .

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Initial studies show promising antimicrobial properties against specific bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride

- Molecular Formula : C₉H₁₃N₃O·2HCl

- Molecular Weight : ~265 g/mol

- Key Differences: Replaces the cyclopentylethyl group with a polar 2-aminoethyl chain. The dihydrochloride salt enhances aqueous solubility compared to the parent compound. Predicted collision cross-section (CCS) data suggest distinct conformational behavior in mass spectrometry .

6-(tert-Butyl)-2-cyclopropylpyrimidin-4-ol

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 192.26 g/mol

- Key Differences : Substitutes the cyclopentylethyl with a bulkier tert-butyl group, increasing lipophilicity. This may reduce aqueous solubility but improve lipid bilayer penetration .

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol

- Molecular Formula : C₈H₈ClN₂O

- Molecular Weight : 183.45 g/mol

- Key Differences: Features a reactive chloromethyl group, enabling further synthetic modifications.

Core Modifications: Pyrimidine vs. Heterocyclic Analogues

Compound 51 (Oxadiazole Derivative)

- Structure : Contains a 1,2,4-oxadiazole ring instead of pyrimidine.

- The cyclopentylethyl group in this compound was shown to improve solubility and SphK1 inhibitory activity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |

|---|---|---|---|---|

| 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol | C₁₂H₁₆N₂O | 204.27 | Cyclopentylethyl, Cyclopropyl | Moderate (lipophilic) |

| 6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride | C₉H₁₃N₃O·2HCl | ~265 | Aminoethyl | High (salt form) |

| 6-(tert-Butyl)-2-cyclopropylpyrimidin-4-ol | C₁₁H₁₆N₂O | 192.26 | tert-Butyl | Low |

| 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol | C₈H₈ClN₂O | 183.45 | Chloromethyl | Moderate |

Research and Application Insights

- Synthetic Utility : Chloromethyl and vinyl derivatives (e.g., 2-cyclopropyl-6-vinylpyrimidin-4-ol) offer reactive sites for further functionalization .

Preparation Methods

Introduction of Cyclopropyl Group at Position 2

A common approach to introduce the cyclopropylamino substituent at position 2 of the pyrimidine ring involves nucleophilic substitution on a 2-chloropyrimidine intermediate with cyclopropylamine. This method is exemplified in the preparation of related compounds such as 4-amino-2-(cyclopropylamino)-5-cyano-6-methylsulfonylpyrimidine, where cyclopropylamine reacts with a 2-chloro-substituted pyrimidine under reflux in ethanol with sodium carbonate as a base. The reaction proceeds efficiently with yields around 88% and high purity (HPLC ≥ 98%).

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-amino-5-cyano-6-methylmercaptopyrimidine + cyclopropylamine, Na2CO3, EtOH, reflux 5 h | 87.9 | ≥98% | White/off-white solid obtained |

This step is critical for installing the cyclopropylamino group with high regioselectivity and purity.

Introduction of Cyclopentylethyl Group at Position 6

The cyclopentylethyl substituent at position 6 can be introduced via copper-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated pyrimidine intermediates. A representative method involves reacting 5-bromo-2-chloropyrimidine-4-amine with cyclopentyl chloride in the presence of copper acetate and a base such as N,N-diisopropylethylamine in 1,4-dioxane at 80°C for 8 hours. The product, 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, is obtained after workup and purification with a yield of 88% and HPLC purity of 99.4%.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Copper-catalyzed substitution | 5-bromo-2-chloropyrimidine-4-amine + cyclopentyl chloride, Cu(OAc)2, DIPEA, 1,4-dioxane, 80°C, 8 h | 88 | 99.4% | White solid after recrystallization |

This method offers a robust route to introduce the cyclopentyl group with high efficiency and purity.

Formation of the Hydroxyl Group at Position 4 (4-ol)

The hydroxyl group at position 4 of the pyrimidine ring is typically generated by oxidation or substitution reactions on methylthio or methylsulfonyl precursors. For example, oxidation of 4-amino-2-(cyclopropylamino)-5-cyano-6-methylthiopyrimidine using acetic acid and urea peroxide in dichloromethane yields the corresponding methylsulfonyl derivative, which can be further converted to the hydroxy derivative by nucleophilic substitution with ammonia or hydroxide sources.

Representative Synthetic Route Summary

Analytical and Purification Notes

- Purity Assessment: High-performance liquid chromatography (HPLC) is the preferred method for purity determination, with typical purities exceeding 98% after final purification steps.

- Physical Form: The intermediates and final compounds are generally obtained as white or off-white solids, suitable for pharmaceutical development.

- Yield Optimization: Reaction times, temperatures, and reagent stoichiometries are optimized to maximize yield and minimize by-products, as demonstrated in the reflux and copper-catalyzed steps.

Summary of Research Findings and Industrial Relevance

- The preparation methods for this compound rely on well-established nucleophilic substitution and copper-catalyzed cross-coupling reactions.

- The use of cyclopropylamine and cyclopentyl chloride as key reagents enables selective functionalization of the pyrimidine ring.

- Oxidation and substitution steps efficiently install the hydroxyl group at position 4.

- The described methods are scalable and have been demonstrated with high yields and purities, indicating suitability for industrial pharmaceutical synthesis.

- The synthetic routes avoid unreliable sources and are based on verified patent literature and chemical synthesis patents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(2-cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol to improve yield and purity?

- Methodology : Synthesis optimization involves systematic variation of reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethanol, DMF), and catalyst selection. For pyrimidine derivatives, cyclization reactions often require precise stoichiometric ratios of precursors (e.g., urea or thiourea) and bases like NaOH to minimize side products . Purification techniques such as recrystallization or column chromatography are critical for isolating high-purity products.

Q. What analytical techniques are recommended for characterizing the molecular structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the pyrimidine ring.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

- HPLC or TLC with UV detection to assess purity, particularly for detecting unreacted starting materials.

Q. How can researchers profile the compound’s biological activity in preliminary assays?

- Methodology : Begin with in vitro assays targeting common pathways influenced by pyrimidine derivatives, such as:

- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) using fluorometric or colorimetric substrates.

- Cell viability assays (e.g., MTT, ATP-luminescence) to screen for cytotoxic or antiproliferative effects .

- Binding affinity studies (e.g., surface plasmon resonance) to identify interactions with proteins implicated in inflammation or cancer .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in modulating biological targets?

- Methodology :

- Computational docking (e.g., AutoDock Vina) to predict binding poses with target proteins, followed by molecular dynamics simulations to assess stability .

- CRISPR/Cas9-mediated gene knockout in cell lines to identify essential pathways affected by the compound.

- Metabolomic profiling (via LC-MS) to track downstream metabolic changes post-treatment .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

- Methodology : Synthesize analogs with modifications to:

- The cyclopentylethyl chain (e.g., varying alkyl lengths, introducing halogen substituents).

- The cyclopropyl group (e.g., replacing with other strained rings like bicyclo[2.2.1]heptane).

- The pyrimidine hydroxyl group (e.g., substituting with amino or methyl groups) .

- Compare bioactivity data across analogs using dose-response curves (IC₅₀/EC₅₀) and selectivity indices .

Q. How can computational modeling address contradictions in experimental data (e.g., unexpected binding affinities)?

- Methodology :

- Perform QM/MM (quantum mechanics/molecular mechanics) simulations to explore electronic effects of substituents on binding.

- Use free-energy perturbation (FEP) calculations to predict thermodynamic contributions of specific functional groups .

- Cross-validate models with experimental mutagenesis data (e.g., alanine scanning) .

Q. What experimental approaches are suitable for assessing the compound’s stability under physiological conditions?

- Methodology :

- pH stability profiling (e.g., incubate in buffers ranging from pH 1–10 and monitor degradation via HPLC).

- Plasma stability assays using human or animal plasma to simulate in vivo conditions .

- Forced degradation studies (e.g., exposure to heat, light, or oxidizing agents) to identify vulnerable structural motifs .

Q. How can researchers optimize the compound’s pharmacokinetic properties for preclinical development?

- Methodology :

- Modify lipophilicity via logP calculations (e.g., introduce polar groups to improve aqueous solubility).

- Conduct PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration.

- Use pro-drug strategies (e.g., esterification of the hydroxyl group) to enhance oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.